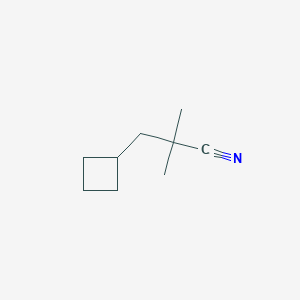
3-环丁基-2,2-二甲基丙腈
描述
科学研究应用
环烷基铌配合物中的配位键相互作用
环烷基铌配合物,包括那些具有环丁基基团的配合物,已经合成并因其独特的 C-H 和 C-C 配位键相互作用而受到研究。这些配合物,例如 TpMe2NbX(R)(MeCCMe),其中 R 表示各种环烷基基团,包括环丁基,展示了这些体系中空间位阻和电子效应的相互作用。此类研究有助于理解过渡金属配合物中的金属-配体相互作用,对催化和新材料的设计具有潜在影响 (Jaffart 等人,2003 年)。
螺环和二螺四氢吡喃-2,4-二酮的合成
涉及环丁烷片段的螺环和二螺四氢吡喃-2,4-二酮的合成证明了环丁基基团在有机合成中的效用。这些化合物是由甲基 3-(1-溴环丁基)-2,2-二甲基-3-氧代丙酸酯等前体合成的,展示了含环丁基化合物在构建复杂分子结构中的多功能性 (Kirillov 和 Melekhin,2009 年)。
腈生物转化
Rhodococcus sp. AJ270 对环丙烷腈(与 3-环丁基-2,2-二甲基丙腈密切相关)的生物转化展示了微生物催化在环丙烷衍生物选择性合成中的潜力。此过程突出了腈对映选择性转化为有价值的环丙烷羧酸和酰胺,这在药物化学中具有重要意义 (Wang 和 Feng,2003 年)。
环丙烷衍生物的 [2+2] 环加成
环丙烷衍生物的热诱导 [2+2] 环加成反应,例如(苄氧亚甲基)环丙烷与亚烷基丙二腈,导致环丁烷衍生物。此反应途径强调了环丁基中间体在合成四元环(许多生物活性化合物中的核心结构)中的作用 (Nakamura 等人,2007 年)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
3-Cyclobutyl-2,2-dimethylpropanenitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or influencing the activity of enzymes. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Cyclobutyl-2,2-dimethylpropanenitrile on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, 3-Cyclobutyl-2,2-dimethylpropanenitrile can impact cell signaling by modulating the activity of signaling proteins, which in turn affects cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Cyclobutyl-2,2-dimethylpropanenitrile exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-Cyclobutyl-2,2-dimethylpropanenitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclobutyl-2,2-dimethylpropanenitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Cyclobutyl-2,2-dimethylpropanenitrile can result in sustained alterations in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Cyclobutyl-2,2-dimethylpropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
3-Cyclobutyl-2,2-dimethylpropanenitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and the levels of key metabolites . For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further influence biochemical processes. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Cyclobutyl-2,2-dimethylpropanenitrile within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall activity and effectiveness. Understanding the transport and distribution mechanisms is important for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Cyclobutyl-2,2-dimethylpropanenitrile can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
属性
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDNNMSGIPTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





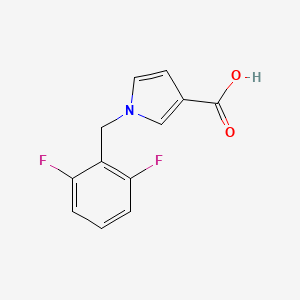
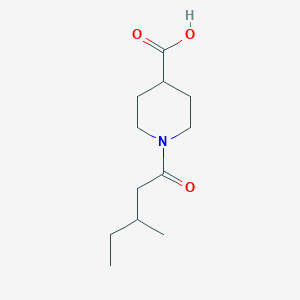

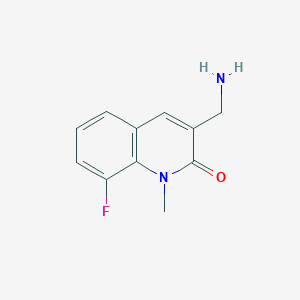
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
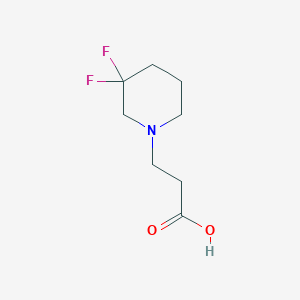
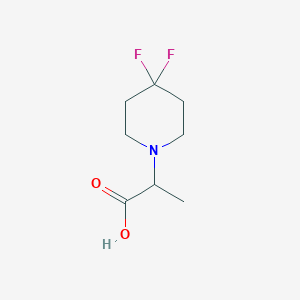
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
